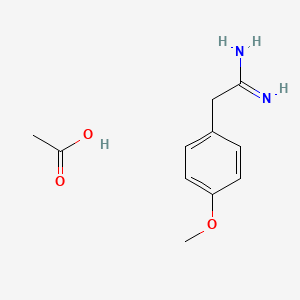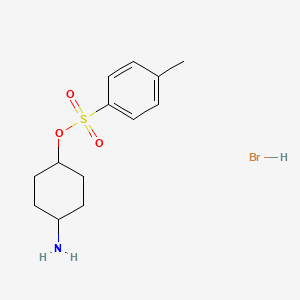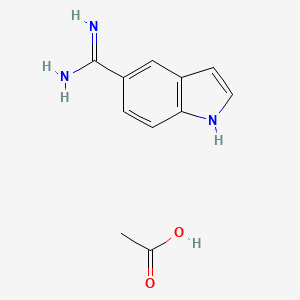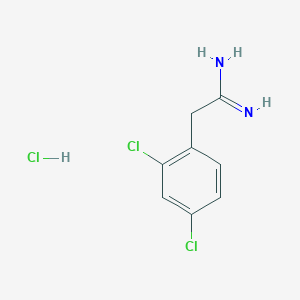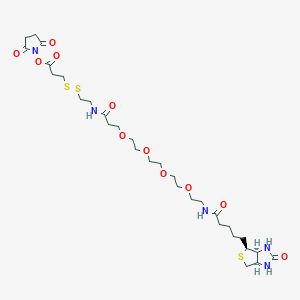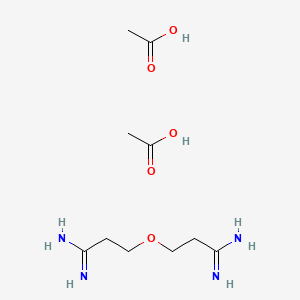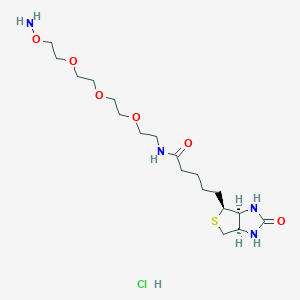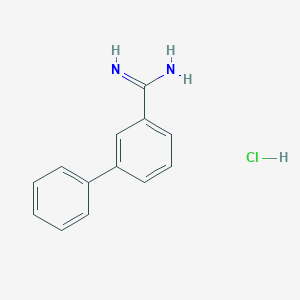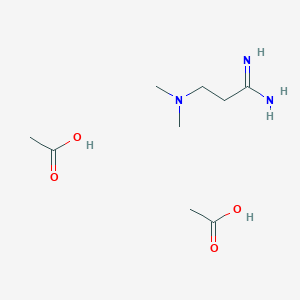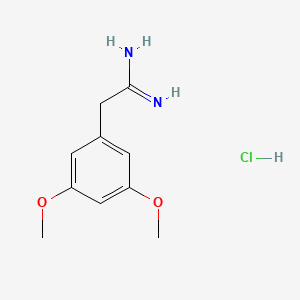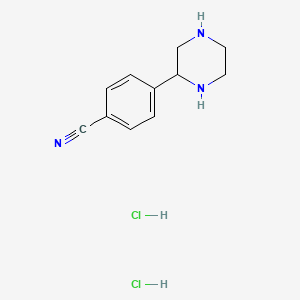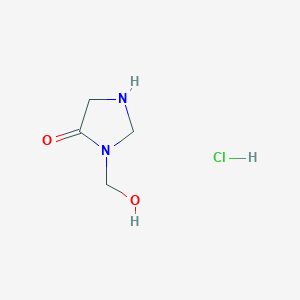
Azido-PEG23-amine
Overview
Description
Azido-PEG23-amine is a heterobifunctional polyethylene glycol (PEG) linker that contains both an azide group and an amine group. This compound is known for its high solubility in aqueous media and its ability to participate in click chemistry reactions. The azide group can react with alkynes, BCN, and DBCO to form stable triazole linkages, while the amine group can react with carboxylic acids, activated NHS esters, and carbonyls .
Mechanism of Action
Target of Action
Azido-PEG23-amine is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains an azide group and an amine group . The azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction can also occur strain-promoted with molecules containing DBCO or BCN groups . The amine group is reactive with carboxylic acids, activated NHS ester .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. By linking a target protein to an E3 ubiquitin ligase, PROTACs can selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media .
Result of Action
The result of the action of this compound, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the function of the target protein.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) requires the presence of copper ions . Additionally, the stability and efficacy of the compound can be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
Azido-PEG23-amine plays a significant role in biochemical reactions, particularly in the field of bio-conjugation and molecular labeling. The azide group of this compound can react with alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction, forming a stable triazole linkage
This compound interacts with various enzymes, proteins, and other biomolecules. For instance, the amine group can react with carboxylic acids and activated NHS esters, forming stable amide bonds . This allows this compound to be conjugated to a wide range of biomolecules, facilitating their study and manipulation in biochemical assays.
Cellular Effects
This compound has been shown to influence various cellular processes. Its ability to form stable linkages with biomolecules makes it a valuable tool for studying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can be used to label proteins involved in signaling pathways, allowing researchers to track their localization and interactions within the cell .
In addition, this compound can affect gene expression by modifying the activity of transcription factors and other regulatory proteins. This can lead to changes in the expression levels of specific genes, impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The azide group of this compound reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for precise labeling and modification of biomolecules.
This compound can also interact with enzymes, either inhibiting or activating their activity. For example, the amine group of this compound can form covalent bonds with the active sites of enzymes, potentially altering their activity and affecting downstream biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may degrade, leading to a decrease in its effectiveness in biochemical assays.
Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used to label or modify key regulatory proteins . These effects can persist even after the compound has been degraded, highlighting the importance of careful experimental design and control.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used to label or modify biomolecules without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular function .
Threshold effects have been observed, where the impact of this compound on cellular function increases dramatically above a certain dosage . This highlights the importance of careful dosage optimization in experimental studies to avoid potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and other biomolecules. The azide group of this compound can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This can affect metabolic flux and the levels of specific metabolites, depending on the biomolecules involved.
In addition, the amine group of this compound can react with carboxylic acids and activated NHS esters, forming stable amide bonds . This can influence the activity of enzymes and other proteins involved in metabolic pathways, potentially altering the overall metabolic profile of the cell.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The PEG chain provides water solubility, allowing this compound to diffuse freely in aqueous environments . The azide and amine groups can interact with specific transporters and binding proteins, facilitating the uptake and distribution of this compound within cells.
Once inside the cell, this compound can localize to specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications. This can affect its activity and function, as well as its overall distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The PEG chain allows this compound to diffuse freely within the cell, while the azide and amine groups can interact with specific biomolecules, directing its localization to specific compartments or organelles .
For example, this compound can be targeted to the nucleus by conjugating it to nuclear localization signals, allowing researchers to study its effects on gene expression and other nuclear processes . Similarly, this compound can be directed to the mitochondria or other organelles by attaching appropriate targeting signals, enabling the study of its effects on cellular metabolism and other organelle-specific functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG23-amine is typically synthesized through a multi-step process involving the functionalization of PEG chainsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the purification of the final product through techniques such as column chromatography and recrystallization. The compound is then stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG23-amine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper catalysts (CuAAC) or with strained alkynes (SPAAC) to form triazole linkages
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyl compounds
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages
Strained Alkynes: Used in SPAAC reactions for copper-free click chemistry
Activated NHS Esters: React with the amine group to form stable amide bonds.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions
Amide Bonds: Formed through reactions with activated NHS esters.
Scientific Research Applications
Azido-PEG23-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Employed in bioconjugation techniques to label biomolecules and study biological processes
Medicine: Utilized in drug delivery systems and the development of targeted therapies
Industry: Applied in the production of advanced materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
Azido-dPEG23-amine: Similar in structure and functionality, used in bioconjugation and click chemistry
Azido-PEG35-amine: Another PEG-based linker with similar applications.
Azido-PEG7-amine: A shorter PEG linker with similar reactivity.
Uniqueness
Azido-PEG23-amine is unique due to its optimal chain length, which provides a balance between solubility and reactivity. Its ability to form stable linkages through click chemistry and its versatility in various applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H98N4O23/c49-1-3-53-5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-41-43-73-45-47-75-48-46-74-44-42-72-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-54-4-2-51-52-50/h1-49H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYDHNADYGGZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H98N4O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1099.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


